5-Nitro-4-phenyl-1H-imidazole

Antibacterial Nitroimidazole Structure-Activity Relationship

5-Nitro-4-phenyl-1H-imidazole (CAS 14953-62-9), also referred to as 4-nitro-5-phenyl-1H-imidazole, is a heterocyclic organic compound belonging to the class of phenylimidazoles. It features a nitro group at the 4-position and a phenyl group at the 5-position of the imidazole ring.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 14953-62-9
Cat. No. B081491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-4-phenyl-1H-imidazole
CAS14953-62-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c13-12(14)9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
InChIKeyIYLDMQGTZVDXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-4-phenyl-1H-imidazole (CAS 14953-62-9) – Core Pharmacophore for Antimicrobial and Antiprotozoal Research


5-Nitro-4-phenyl-1H-imidazole (CAS 14953-62-9), also referred to as 4-nitro-5-phenyl-1H-imidazole, is a heterocyclic organic compound belonging to the class of phenylimidazoles . It features a nitro group at the 4-position and a phenyl group at the 5-position of the imidazole ring . The compound has the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . As a member of the 5-nitroimidazole family, it shares the core pharmacophore responsible for broad-spectrum antimicrobial and antiprotozoal activity, which is mediated by enzymatic reduction of the nitro group to generate reactive nitrogen species [1]. The compound is primarily utilized as a chemical building block for the synthesis of more complex bioactive molecules, including analogs and derivatives of the widely used drug metronidazole [2].

Why 5-Nitro-4-phenyl-1H-imidazole (CAS 14953-62-9) Cannot Be Replaced by Generic Nitroimidazoles


The 5-nitroimidazole scaffold, while shared by many clinically used agents such as metronidazole and tinidazole, exhibits profound structure-activity relationship (SAR) sensitivity to substituent position and identity [1]. The presence of a phenyl ring at the 4-position of the imidazole core, as seen in 5-Nitro-4-phenyl-1H-imidazole, is not a minor structural variation; it fundamentally alters the molecule's electronic properties, reduction potential, and biological target interactions compared to unsubstituted or alkyl-substituted analogs [2]. Crucially, the isomeric 4-nitro-5-phenylimidazole configuration is biologically inactive against bacteria such as Escherichia coli, in stark contrast to the active 5-nitro-4-phenyl configuration [3]. Therefore, the precise regiochemistry and phenyl substitution pattern of 5-Nitro-4-phenyl-1H-imidazole are non-interchangeable features that dictate its unique reactivity and activity profile, making generic substitution with other nitroimidazoles scientifically invalid for specific research applications.

5-Nitro-4-phenyl-1H-imidazole (CAS 14953-62-9): Quantitative Evidence of Differential Biological Activity and Physicochemical Properties


Differential Antibacterial Activity of 5-Nitro-4-phenylimidazole vs. Isomeric 4-Nitro-5-phenylimidazole in Escherichia coli DNA Repair Mutants

The antibacterial activity of the target compound's core scaffold is highly dependent on the nitro group position. A direct comparative study using Escherichia coli mutants with defects in DNA repair demonstrated that 1-methyl-4-phenyl-5-nitroimidazole (the N-methyl derivative of the target compound) is active, while its regioisomer, 1-methyl-4-nitro-5-phenylimidazole, is largely inactive [1]. The study found that the DNA repair-deficient E. coli mutants were sensitive to both 1-methyl-4-phenyl-5-nitroimidazole and metronidazole, but were fairly resistant to the 4-nitro-5-phenyl isomer [1]. This provides direct evidence that the 5-nitro-4-phenyl substitution pattern is essential for biological activity.

Antibacterial Nitroimidazole Structure-Activity Relationship DNA Repair

Comparative Cytotoxicity of 5-Nitro-4-phenylimidazole vs. Its Nitroso Analog in Mammalian Cells

The biological activity of 5-nitroimidazoles is dependent on the reduction of the nitro group to a toxic intermediate. A study comparing 1-methyl-4-phenyl-5-nitroimidazole (the N-methyl derivative of the target compound) with its homologous nitroso compound (1-methyl-4-phenyl-5-nitrosoimidazole) revealed that the nitroso form is at least 1000-fold more cytotoxic to CHO cells and more mutagenic in the Ames test (strain TA100) [1]. This quantifies the relative inactivity of the prodrug nitro form and underscores the importance of the nitro group for targeted activation in anaerobic organisms.

Cytotoxicity Nitroimidazole Mammalian Cells Mutagenicity

Electrochemical Differentiation: Reduction Potential Hierarchy of 5-Nitroimidazoles vs. 4-Nitroimidazoles

The one-electron reduction potential (E₇¹) is a critical determinant of the biological activity and radiosensitizing properties of nitroimidazoles. A comprehensive pulse radiolysis study established a clear hierarchy: 2-nitroimidazoles have the most positive E₇¹ values, followed by 5-nitroimidazoles, while 4-nitroimidazoles are the weakest oxidants [1]. The E₇¹ for a representative 5-nitroimidazole, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (a metronidazole analog), was measured at -486 mV (±10 mV), whereas 4-nitroimidazole itself was found to have an E₇¹ of ≤ -527 mV [1]. This demonstrates that the 5-nitro substitution pattern yields a more favorable reduction potential compared to the 4-nitro isomer.

Electrochemistry Reduction Potential Nitroimidazole Radiosensitizer

Reduction Kinetics and Antiparasitic Activity: 5-Nitroimidazoles are Reduced, 4-Nitroimidazoles are Inactive

The mechanism of action of nitroimidazoles against anaerobic protozoa and bacteria requires enzymatic reduction of the nitro group. A study evaluating twelve 4- and 5-nitroimidazole derivatives found a direct correlation between reducibility and biological activity [1]. All compounds with antitrichomonad activity (against Tritrichomonas foetus and Trichomonas vaginalis) could be reduced by T. foetus homogenates and induced mutations in Salmonella typhimurium TA100 [1]. Notably, metronidazole (a 5-nitroimidazole) and its inactive 4-nitro analog were both reduced in a four-electron process, but at the same velocity, indicating that reducibility alone is insufficient for activity [1]. The study concluded that the position of the nitro group (5-nitro vs. 4-nitro) is a critical determinant of whether the reduced intermediate can exert a toxic effect, underscoring the unique activity profile of 5-nitroimidazoles like 5-Nitro-4-phenyl-1H-imidazole.

Antiprotozoal Nitroreductase Trichomonas Mutagenicity

Comparative Efficacy of 2-Methyl-5-nitroimidazoles: Activity Ranking and MIC Data for Clinical Anaerobe Bacteroides fragilis

To contextualize the potency of 5-nitroimidazoles, a direct comparative study of seven 2-methyl-5-nitroimidazole compounds varying at the 1-position was conducted against Bacteroides fragilis [1]. The geometric mean MICs varied from 0.5 to 6.6 µM across the series, with the activity ranking on a molar basis as: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole [1]. This demonstrates that even within the active 5-nitroimidazole class, subtle changes to the N1 substituent can modulate potency by more than an order of magnitude, validating the need for specific structural motifs for optimal activity.

Antibacterial Minimum Inhibitory Concentration Bacteroides fragilis Anaerobes

Optimal Research and Industrial Applications for 5-Nitro-4-phenyl-1H-imidazole (CAS 14953-62-9) Based on Quantitative Evidence


Synthesis of Novel 5-Nitroimidazole Derivatives for Antibacterial and Antiprotozoal Drug Discovery

5-Nitro-4-phenyl-1H-imidazole serves as a versatile building block for synthesizing next-generation antimicrobial and antiprotozoal agents. The evidence confirms that the 5-nitro-4-phenyl core is essential for biological activity, while the isomeric 4-nitro-5-phenyl configuration is inactive [1]. This compound provides a pre-validated pharmacophore that can be further functionalized at the N1 position, analogous to the development of metronidazole derivatives, to optimize pharmacokinetic properties and overcome drug resistance [2].

Mechanistic Studies of Nitroreductase-Mediated Prodrug Activation

The compound is an ideal candidate for investigating the mechanism of action of 5-nitroimidazoles, specifically the reductive activation by bacterial and protozoal nitroreductases. Data shows that 5-nitroimidazoles like 1-methyl-4-phenyl-5-nitroimidazole are at least 1000-fold less cytotoxic than their reduced nitroso intermediates, confirming their role as prodrugs [3]. This compound can be used to study the relationship between reduction potential, enzyme specificity, and selective toxicity in anaerobic pathogens.

Development of Hypoxia-Selective Radiosensitizers and Imaging Agents

The electrochemical profile of 5-nitroimidazoles, with reduction potentials intermediate between 2- and 4-nitroimidazoles [4], positions 5-Nitro-4-phenyl-1H-imidazole as a valuable scaffold for designing hypoxia-selective agents. The phenyl substituent can be modified to tune the reduction potential and lipophilicity, enabling the development of new radiosensitizers or fluorescent probes for imaging hypoxic tumor environments.

Structure-Activity Relationship (SAR) Studies on 5-Nitroimidazole Pharmacophore

Given the proven sensitivity of 5-nitroimidazole activity to substituent patterns, with up to 13-fold differences in MIC observed for closely related analogs [5], 5-Nitro-4-phenyl-1H-imidazole is a key reference compound for SAR investigations. Its unique 4-phenyl substitution provides a distinct electronic and steric environment that can be compared to alkyl-substituted or unsubstituted 5-nitroimidazoles to elucidate the contribution of aromatic interactions to target binding and activity.

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